molecular formula C21H14O2 B14701489 2,2-Diphenyl-1h-indene-1,3(2h)-dione CAS No. 23717-59-1

2,2-Diphenyl-1h-indene-1,3(2h)-dione

Cat. No.: B14701489
CAS No.: 23717-59-1
M. Wt: 298.3 g/mol
InChI Key: FEKIAHWXEOWQJO-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1h-indene-1,3(2h)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their unique structural framework, which includes a fused ring system. The presence of diphenyl groups adds to the compound’s stability and reactivity, making it of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1h-indene-1,3(2h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of diphenylacetylene with phthalic anhydride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diphenylquinone derivatives, while reduction could produce diphenylhydroxyindene.

Scientific Research Applications

2,2-Diphenyl-1h-indene-1,3(2h)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2,2-Diphenyl-1h-indene-1,3(2h)-dione exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1h-indene-1,3(2h)-dione: Unique due to its specific structural features and reactivity.

    Fluorenone: Similar in structure but lacks the diphenyl groups, leading to different reactivity and applications.

    Benzophenone: Another related compound with distinct chemical properties and uses.

Highlighting Uniqueness

This compound stands out due to its combination of stability and reactivity, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

23717-59-1

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,2-diphenylindene-1,3-dione

InChI

InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

FEKIAHWXEOWQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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